1-Benzhydryl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-2-33-24-15-13-23(14-16-24)30-19-20(17-25(30)31)18-28-27(32)29-26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,20,26H,2,17-19H2,1H3,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJTZGDVFMHOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Benzhydryl Intermediate: This step involves the reaction of benzhydryl chloride with a suitable amine to form the benzhydryl intermediate.
Synthesis of the Pyrrolidinyl Intermediate: The pyrrolidinyl intermediate is synthesized by reacting 4-ethoxyphenylacetic acid with a suitable reagent to form the corresponding pyrrolidinone.
Coupling Reaction: The final step involves the coupling of the benzhydryl intermediate with the pyrrolidinyl intermediate in the presence of a coupling reagent such as carbodiimide to form the desired urea compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrrolidinyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzhydryl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrrolidin-5-one core contrasts with the benzimidazole ring in Etometazen () and the phenoxybenzene backbone in flufenprox (). The pyrrolidinone ring introduces hydrogen-bonding capacity via its carbonyl group, which is absent in benzimidazole-based analogs. Additionally, the benzhydryl group (two phenyl rings) enhances lipophilicity compared to single aromatic substituents in analogs like Etometazen’s p-ethoxybenzyl group .
Functional Group Analysis
- Urea vs. Amine/Ester: The urea moiety in the target compound enables dual hydrogen-bond donor-acceptor interactions, a feature absent in Etometazen (which has a diethylaminoethyl amine group) or pesticides like cycloprothrin (), which rely on ester or cyano groups for activity .
- 4-Ethoxyphenyl Group: Shared across all compared compounds, this group is a common pharmacophore. However, its positioning varies: In the target compound, it is directly attached to the pyrrolidinone ring. In Etometazen, it is linked to a benzimidazole via a methylene bridge . In flufenprox, it forms part of a trifluoropropoxy side chain ().
Comparative Data Table
Key Research Findings and Implications
Hydrogen-Bonding Capacity: The target compound’s urea and pyrrolidinone carbonyl groups may enhance binding to polar enzyme active sites, unlike Etometazen’s amine or flufenprox’s hydrophobic substituents .
Lipophilicity and Bioavailability : The benzhydryl group likely increases membrane permeability compared to Etometazen’s benzimidazole, which may limit central nervous system penetration .
Metabolic Stability : The urea group is less prone to hydrolysis than the ester linkages in cycloprothrin, suggesting improved metabolic stability for pharmaceutical use .
Selectivity : The 4-ethoxyphenyl group’s orientation in the target compound could reduce off-target effects compared to pesticides like flufenprox, which target insect-specific proteins .
Biological Activity
1-Benzhydryl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 443.5 g/mol. The compound features a benzhydryl group, a pyrrolidinyl moiety, and an ethoxyphenyl substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O3 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 955236-91-6 |
| Structural Features | Benzhydryl, Ethoxyphenyl, Pyrrolidinyl |
Biological Activity
Research indicates that compounds within the urea class exhibit a variety of biological activities, including:
Antitumor Activity
Studies have shown that urea derivatives can possess significant antitumor properties. For instance, related compounds have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The precise mechanism remains to be fully elucidated but may involve modulation of protein activity or interference with cellular processes.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of similar urea derivatives:
- Antitumor Screening : A study evaluated the antitumor activity of a series of urea derivatives, noting that certain compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15 μM against breast cancer cell lines .
- Antimicrobial Evaluation : Another research effort focused on the antibacterial properties of urea derivatives, reporting minimum inhibitory concentrations (MICs) in the low µg/mL range against pathogenic bacteria such as Staphylococcus aureus .
Q & A
Q. How can the crystal structure of 1-Benzhydryl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder in the benzhydryl or pyrrolidone moieties . ORTEP-3 can generate publication-quality thermal ellipsoid plots to visualize conformational flexibility in the 5-oxopyrrolidin ring . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Q. What synthetic routes are feasible for introducing the 4-ethoxyphenyl group into the pyrrolidinone scaffold?
Methodological Answer: A two-step approach is common:
- Step 1: React 4-ethoxyaniline with γ-butyrolactam under Mitsunobu conditions to form the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl intermediate.
- Step 2: Perform a nucleophilic substitution or reductive amination to attach the benzhydryl-urea moiety. Monitor reaction progress via LC-MS and optimize catalyst systems (e.g., Pd/C for hydrogenation) to avoid byproducts .
Q. How can solubility challenges arising from the benzhydryl group be addressed in vitro?
Methodological Answer: Use co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) to maintain solubility without disrupting assay integrity. For crystallography, screen crystallization conditions using PEG-based precipitants and optimize pH (6.5–7.5) to stabilize the urea backbone .
Advanced Research Questions
Q. What computational strategies predict the pharmacological activity of this compound’s urea-pyrrolidinone hybrid structure?
Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions with targets like kinases or GPCRs. Parameterize the 5-oxopyrrolidin ring’s partial double-bond character using DFT (B3LYP/6-31G* basis set) to refine force field accuracy . Validate predictions with SPR binding assays.
Q. How do substituents on the benzhydryl group influence conformational stability in solution?
Methodological Answer: Perform NOESY NMR to detect through-space interactions between the benzhydryl aromatic protons and the pyrrolidinone methylene groups. Compare with DFT-optimized geometries to identify steric or electronic effects. Solvent-dependent studies (CDCl₃ vs. DMSO-d₆) reveal aggregation tendencies .
Q. How should contradictory spectroscopic data (e.g., IR vs. NMR) be resolved for this compound?
Methodological Answer: Cross-validate using orthogonal techniques:
- IR: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and rule out keto-enol tautomerism.
- ¹H-NMR: Assign diastereotopic protons in the pyrrolidinone ring via COSY and HSQC.
- Mass Spec: Use high-resolution ESI-MS to verify molecular ion integrity, particularly for the labile ethoxy group .
Q. What strategies mitigate crystallographic disorder in the benzhydryl moiety?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution datasets (d ≤ 0.8 Å).
- Refinement: In SHELXL, apply PART instructions and anisotropic displacement parameters (ADPs) to model split positions.
- Validation: Check R₁/wR₂ convergence and ADPs in PLATON to ensure disorder is physically meaningful .
Specialized Methodological Considerations
Q. How to design SAR studies focusing on the 5-oxopyrrolidin ring’s bioisosteric replacements?
Methodological Answer: Replace the 5-oxopyrrolidin with lactams (e.g., caprolactam) or azetidinones and assess potency via IC₅₀ assays. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions. Synthesize analogs via ring-closing metathesis (Grubbs catalyst) or photochemical cyclization .
Q. What analytical workflows validate purity for in vivo studies?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 150 mm) with gradient elution (ACN/H₂O + 0.1% TFA).
- Elemental Analysis: Confirm <0.5% deviation from theoretical C/H/N values.
- TGA/DSC: Rule out hydrate/solvate formation, critical for pharmacokinetic reproducibility .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between computational binding scores and experimental IC₅₀ values?
Methodological Answer: Re-evaluate docking poses for induced-fit effects (e.g., using Glide SP/XP). Apply MM-PBSA/GBSA free energy calculations to account for solvation entropy. Experimentally, use SPR (Biacore) to measure kon/koff rates, which may explain false negatives in static docking models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
